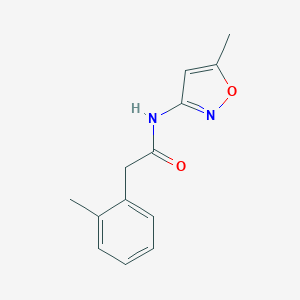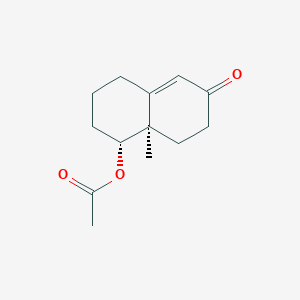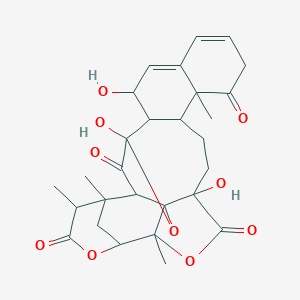
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide, commonly known as MIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIA is a member of the isoxazole family of compounds and is known to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MIA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in pain and inflammation, and the inhibition of COX-2 by MIA may explain its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, MIA has been shown to have a range of other biochemical and physiological effects. For example, MIA has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. MIA has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MIA is its versatility. It can be used in a wide range of laboratory experiments, including studies of pain, inflammation, cancer, and oxidative stress. However, there are also some limitations to the use of MIA. For example, its mechanism of action is not fully understood, and its effects may vary depending on the specific cell type or tissue being studied.
Direcciones Futuras
There are many potential future directions for research on MIA. One area of interest is the development of new drugs based on the structure of MIA. Another potential direction is the study of MIA's effects on other biological processes, such as immune function or neurological function. Additionally, further research is needed to fully understand the mechanism of action of MIA and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of MIA involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MIA, which can be purified using standard laboratory techniques such as column chromatography.
Aplicaciones Científicas De Investigación
MIA has been found to have a wide range of applications in scientific research. One of the primary uses of MIA is in the study of pain and inflammation. MIA has been shown to have analgesic and anti-inflammatory properties, making it a useful tool for researchers studying these processes.
Propiedades
Nombre del producto |
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-3-4-6-11(9)8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Clave InChI |
WHAUOJQMNBMFHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=NOC(=C2)C |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NC2=NOC(=C2)C |
Solubilidad |
32.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)




![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)
![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
